molecular formula C12H8ClF2N3O B5844876 1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea

1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea

Cat. No.: B5844876
M. Wt: 283.66 g/mol
InChI Key: HLHNTBPUCRGBJH-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea is a chemical compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea typically involves the reaction of 5-chloropyridine-2-amine with 2,4-difluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-2-yl)-3-phenylurea: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

    1-(5-Chloropyridin-2-yl)-3-(2,4-dichlorophenyl)urea: Contains chlorine atoms instead of fluorine, which may alter its chemical properties.

Uniqueness

1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea is unique due to the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these halogens in the molecular structure enhances its stability and interaction with various molecular targets.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2N3O/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHNTBPUCRGBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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